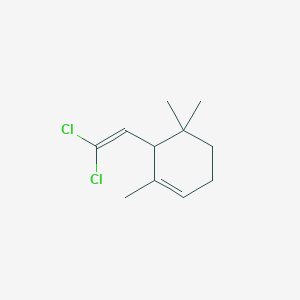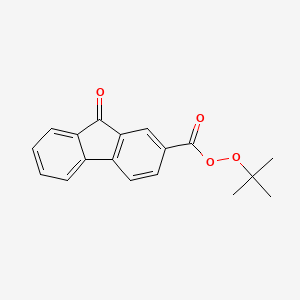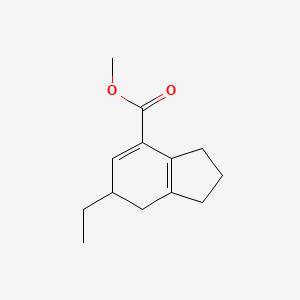
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid is an aromatic compound that contains two carboxylic acid groups and an amine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid typically involves the following steps:
Nitration: The starting material, 1,2-dicarboxybenzene (phthalic acid), undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The amine group is then reacted with a phenol derivative to form the desired compound through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): A simpler derivative with two carboxylic acid groups.
Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxylic acid groups in the 1,3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): An isomer with carboxylic acid groups in the 1,4 positions.
Uniqueness
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid is unique due to the presence of both an amine group and an ether linkage, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
91459-86-8 |
|---|---|
Fórmula molecular |
C14H11NO5 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
3-(2-aminophenoxy)phthalic acid |
InChI |
InChI=1S/C14H11NO5/c15-9-5-1-2-6-10(9)20-11-7-3-4-8(13(16)17)12(11)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
Clave InChI |
BQFJZGDWTZFWCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)OC2=CC=CC(=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
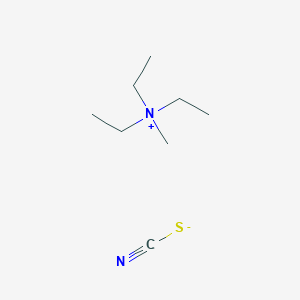
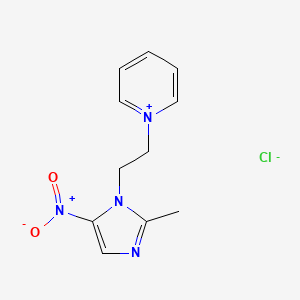
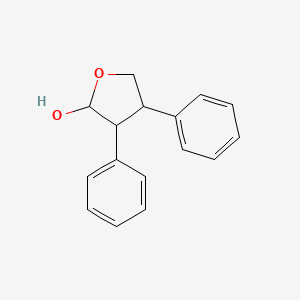
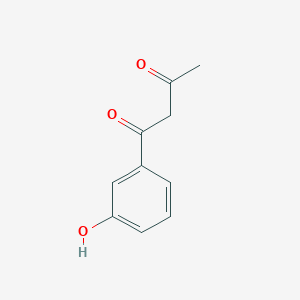
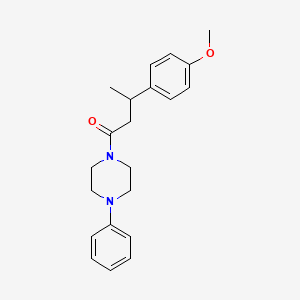
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
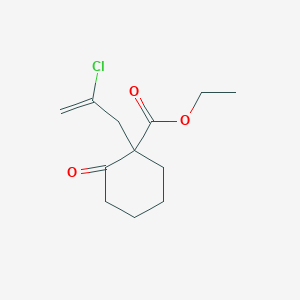
![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
